molecular formula C20H27N3O4 B2461265 N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941945-45-5

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2461265
CAS RN: 941945-45-5
M. Wt: 373.453
InChI Key: CERPKNHNRRQXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
BenchChem offers high-quality N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been explored for their potential in medicinal chemistry due to their bioactivity. For instance, novel 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as potent and selective dopamine D3 receptor ligands. Such derivatives are of interest for their therapeutic potential in treating disorders associated with dopaminergic dysfunction (Mach et al., 2004).

Isoquinoline Alkaloids

Isoquinoline alkaloids isolated from plants like Corydalis yanhusuo have been studied for their binding affinities at the dopamine D1 receptor, highlighting the importance of these compounds in neuroscience research. The study of such alkaloids can lead to the development of new drugs for neurological disorders (Ma et al., 2008).

Synthetic Methodologies

Research has also focused on the synthesis of tetrahydroquinoline and isoquinoline derivatives for their potential applications in drug discovery and development. For example, a study on the synthesis and positive inotropic effect of certain tetrahydroquinoline derivatives highlights the chemical interest in modifying the core structure for specific biological activities (Santangelo et al., 1994).

Neurological Studies

N-methylated tetrahydroisoquinolines have been identified as dopaminergic neurotoxins, suggesting the importance of these compounds in studying neurodegenerative diseases like Parkinson's disease (Naoi et al., 1993).

Pharmacological Applications

The pharmacological characterization of compounds such as dinapsoline, which contains a rigid β-phenyldopamine pharmacophore, has been conducted to understand their agonist properties at dopamine D1 receptors. Such studies are crucial for the development of new therapeutic agents (Ghosh et al., 1996).

properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h7-8,11,13,16H,3-6,9-10,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERPKNHNRRQXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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